9-(2,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione 9-(2,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 923399-64-8
VCID: VC11869218
InChI: InChI=1S/C25H27N5O2/c1-16-6-9-19(10-7-16)15-30-23(31)21-22(27(4)25(30)32)26-24-28(12-5-13-29(21)24)20-11-8-17(2)14-18(20)3/h6-11,14H,5,12-13,15H2,1-4H3
SMILES: CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=C(C=C(C=C5)C)C)N(C2=O)C
Molecular Formula: C25H27N5O2
Molecular Weight: 429.5 g/mol

9-(2,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

CAS No.: 923399-64-8

Cat. No.: VC11869218

Molecular Formula: C25H27N5O2

Molecular Weight: 429.5 g/mol

* For research use only. Not for human or veterinary use.

9-(2,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione - 923399-64-8

Specification

CAS No. 923399-64-8
Molecular Formula C25H27N5O2
Molecular Weight 429.5 g/mol
IUPAC Name 9-(2,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Standard InChI InChI=1S/C25H27N5O2/c1-16-6-9-19(10-7-16)15-30-23(31)21-22(27(4)25(30)32)26-24-28(12-5-13-29(21)24)20-11-8-17(2)14-18(20)3/h6-11,14H,5,12-13,15H2,1-4H3
Standard InChI Key XWMIPNGQXPCXSK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=C(C=C(C=C5)C)C)N(C2=O)C
Canonical SMILES CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=C(C=C(C=C5)C)C)N(C2=O)C

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Substituent Analysis

The compound belongs to the pyrimidopurine family, characterized by a fused bicyclic system combining pyrimidine and purine moieties. Its IUPAC name reflects the following structural features:

  • A pyrimido[1,2-g]purine backbone with two ketone groups at positions 2 and 4.

  • A 1-methyl substitution on the purine nitrogen.

  • A 3-[(4-methylphenyl)methyl] (4-methylbenzyl) group attached to the pyrimidine ring.

  • A 9-(2,4-dimethylphenyl) substituent on the fused bicyclic system .

The molecular formula C25H27N5O2 (MW 429.5 g/mol) indicates a highly lipophilic structure, further supported by the presence of aromatic and aliphatic hydrocarbon groups .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number923399-64-8
Molecular FormulaC25H27N5O2
Molecular Weight429.5 g/mol
SMILES NotationCC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=C(C=C(C=C5)C)C)N(C2=O)C
InChI KeyXWMIPNGQXPCXSK-UHFFFAOYSA-N

Stereoelectronic Characteristics

The molecule’s electronic profile is influenced by:

  • Conjugation effects: The fused pyrimidine-purine system allows for extended π-electron delocalization, potentially enhancing stability and intermolecular interactions.

  • Steric hindrance: The 2,4-dimethylphenyl and 4-methylbenzyl groups create steric bulk, which may limit rotational freedom and influence binding to biological targets .

Synthetic Methodologies

Retrosynthetic Strategy

The synthesis of pyrimidopurines typically follows a modular approach:

  • Functionalization of β-D-ribofuranose (or analogous sugars) to introduce nucleoside-like properties .

  • Cyclocondensation reactions between 1,3-binucleophiles (e.g., formamidines) and 1,3-bielectrophiles to form the pyrimidine ring .

  • Post-cyclization modifications, including alkylation or arylation at positions 3 and 9 .

Key Reaction Steps

  • Glycosylation: Lewis acid-catalyzed coupling of protected sugars with aglycone precursors under mild conditions (e.g., DMF, 60–80°C) .

  • Cyclocondensation: Treatment of 1-(β-D-ribofuranosyl)formamidine with β-ethoxy-α,β-unsaturated ketones in the presence of bases (e.g., DBU, K2CO3) to form the pyrimidine core .

  • Alkylation: Introduction of the 4-methylbenzyl group via nucleophilic substitution or Mitsunobu reactions.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
CyclocondensationDMF, DBU, 80°C, 12 h65–72%
Benzylation4-Methylbenzyl chloride, K2CO3, DMF58%

Physicochemical Characterization

Thermodynamic Properties

Predicted values using group contribution methods:

  • LogP: 3.8 (indicating moderate lipophilicity).

  • Aqueous solubility: <0.1 mg/mL at 25°C, consistent with its hydrophobic substituents.

Biological Relevance and Applications

Putative Mechanisms of Action

The structural resemblance to purine nucleobases suggests potential interactions with:

  • DNA/RNA polymerases: Competitive inhibition via mimicry of adenine or guanine.

  • Kinases and GTPases: Modulation of ATP-binding pockets due to the purine-like scaffold.

Table 3: Hypothetical Biological Targets

Target ClassExample TargetsBinding Affinity (Predicted)
Nucleoside transportershENT1, hCNT3Ki ≈ 10–50 μM
Protein kinasesEGFR, CDK2IC50 ≈ 5–20 μM

Challenges and Future Directions

Synthetic Limitations

  • Low yields in cyclocondensation steps due to side reactions .

  • Purification difficulties arising from the compound’s high lipophilicity .

Research Priorities

  • Pharmacokinetic profiling: Assessment of oral bioavailability and metabolic stability.

  • Crystallographic studies: X-ray diffraction to resolve the three-dimensional conformation.

  • Structure-activity relationships (SAR): Systematic variation of substituents to optimize potency.

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